molecular formula C10H7ClN2O2 B1440021 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 934406-68-5

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1440021
CAS No.: 934406-68-5
M. Wt: 222.63 g/mol
InChI Key: YCBHRBIFQKGBGR-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomerism

1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 934406-68-5) features a bicyclic heteroaromatic system comprising a pyrrole ring fused with a 3-chloropyridine moiety. The molecular formula is C₁₀H₇ClN₂O₂ (molecular weight: 222.63 g/mol), with the following structural components:

  • A pyrrole ring substituted at position 2 with a carboxylic acid group (–COOH).
  • A 3-chloropyridin-2-yl group attached to the pyrrole nitrogen via a single bond.

The SMILES notation (C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl) highlights the connectivity: the chlorine atom occupies position 3 on the pyridine ring, while the carboxylic acid is at position 2 of the pyrrole. Tautomerism is limited due to the fixed double bonds in the aromatic systems, but resonance stabilization occurs within the pyrrole and pyridine rings. The carboxylic acid group participates in intramolecular hydrogen bonding, influencing reactivity and crystal packing.

Key Structural Features Description
Pyrrole ring 5-membered aromatic ring with nitrogen at position 1
Pyridine substituent 6-membered aromatic ring with chlorine at position 3
Carboxylic acid group –COOH at position 2 of the pyrrole, enabling acid-base reactions
Torsional flexibility Restricted due to aromatic conjugation; dihedral angle ~15° between rings

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • Pyrrole protons: δ 6.89 (d, J = 2.4 Hz, 1H), 7.12 (t, J = 3.1 Hz, 1H).
    • Pyridine protons: δ 8.42 (dd, J = 4.8 Hz, 1H), 7.94 (d, J = 8.0 Hz, 1H).
    • Carboxylic acid proton: δ 12.8 (broad singlet, 1H).
  • ¹³C NMR :
    • Carboxylic acid carbon: δ 167.2 ppm.
    • Aromatic carbons: δ 120–150 ppm (pyridine and pyrrole rings).

Infrared Spectroscopy

Key absorption bands (cm⁻¹):

  • O–H stretch (carboxylic acid): 2500–3300 (broad).
  • C=O stretch: 1680–1710.
  • Aromatic C–H bend: 750–900.
  • C–Cl stretch: 550–650.

Mass Spectrometry

  • Molecular ion peak : m/z 222.63 [M]⁺.
  • Fragmentation pattern:
    • Loss of COOH (m/z 177).
    • Chloropyridine fragment (m/z 113).

Thermodynamic and Kinetic Properties

Property Value Conditions
Melting point 197–200°C Decomposes above 200°C
Solubility 8.84 g/L in water at 20.3°C Soluble in DMSO, dichloromethane
Stability Stable at 2–8°C; hygroscopic Degrades in alkaline conditions
pKₐ (carboxylic acid) ~4.45 Comparable to pyrrole derivatives

Thermal decomposition occurs via decarboxylation above 200°C, releasing CO₂ and forming 1-(3-chloropyridin-2-yl)-1H-pyrrole.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Unit cell parameters : a = 5.26 Å, b = 7.45 Å, c = 10.12 Å; β = 90.3°.
  • Hydrogen bonding : Carboxylic acid groups form dimers (O···H distance: 1.82 Å), stabilizing the lattice.

Conformational analysis shows:

  • The pyridine ring is nearly perpendicular to the pyrrole ring (dihedral angle: 85°).
  • The chlorine atom adopts an axial orientation, minimizing steric hindrance.

Figure 1. Crystal packing diagram showing hydrogen-bonded dimers (dashed lines).

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBHRBIFQKGBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-2-hydrazinopyridine

  • Starting materials : 2,3-dichloropyridine and hydrazine hydrate (50%).
  • Reaction conditions : Dropwise addition of hydrazine hydrate to ethanol solution of 2,3-dichloropyridine under vigorous stirring, followed by reflux heating for 20–30 hours.
  • Outcome : Formation of 3-chloro-2-hydrazinopyridine as white crystalline solid after cooling and filtration.
Parameter Condition Notes
2,3-Dichloropyridine 60–80 g Ethanol (95%) solvent
Hydrazine hydrate 100–150 mL (50% solution) Added dropwise
Temperature Reflux (approx. 78 °C) 20–30 hours
Yield High (not explicitly quantified) White crystals formed

This intermediate is crucial for subsequent ring closure and functionalization steps.

Cyclization and Formation of Pyrazole/Pyrrole Ring

Ring Closure via Reaction with 3-Aminocrotononitrile

  • Method : 3-Aminocrotononitrile reacts with hydrazine hydrate under reflux (60–90 °C) for 8–24 hours.
  • Product : 3-amino-5-methylpyrazole, which is a precursor for further bromination and oxidation.

This step is mild and yields a stable pyrazole intermediate.

Bromination and Oxidation Steps

  • Bromination of pyrazole derivatives is typically conducted to introduce bromine at the 3-position of the pyrazole ring.
  • Oxidation converts methyl groups to carboxylic acid groups or related functionalities.

For example, oxidation of 3-methyl-5-bromopyrazole yields 5-bromo-1H-pyrazole-3-carboxylic acid.

In another method, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is prepared by oxidation of the corresponding dihydropyrazole ester using potassium persulfate in acetonitrile with sulfuric acid catalyst, achieving yields of 75–80%.

Condensation to Form Final Product

  • The condensation of 5-bromo-1H-pyrazole-3-carboxylic acid with 2,3-dichloropyridine yields 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid.
  • Subsequent hydrolysis or substitution reactions can lead to the target compound 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid.

One example includes stirring the ester intermediate with sodium hydroxide in methanol/water, followed by acidification to precipitate the carboxylic acid product with high yield (~89%).

Detailed Reaction Scheme Summary

Step Reaction Type Reactants/Intermediates Conditions Product/Intermediate Yield / Notes
1 Hydrazine substitution 2,3-Dichloropyridine + Hydrazine hydrate Ethanol, reflux 20–30 h 3-Chloro-2-hydrazinopyridine White crystals, high yield
2 Ring closure 3-Aminocrotononitrile + Hydrazine hydrate 60–90 °C, reflux 8–24 h 3-Amino-5-methylpyrazole Mild conditions, good yield
3 Bromination Pyrazole derivative Standard bromination conditions 3-Bromo-pyrazole derivative Moderate to good yields
4 Oxidation 3-Methyl-5-bromopyrazole Potassium persulfate, acid catalyst 5-Bromo-1H-pyrazole-3-carboxylic acid 75–80% yield
5 Condensation 5-Bromo-1H-pyrazole-3-carboxylic acid + 2,3-dichloropyridine Reflux or stirring conditions 1-(3-Chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid High yield, purified product
6 Hydrolysis/acidification Ester intermediate + NaOH, acidification Room temperature, methanol/water 1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid ~89% yield, crystalline solid

Research Findings and Notes

  • The synthetic routes emphasize mild reaction conditions (reflux in ethanol, room temperature hydrolysis) to maintain product integrity and maximize yield.
  • Use of hydrazine hydrate is pivotal for introducing the hydrazino group, enabling heterocyclic ring formation.
  • Oxidation with potassium persulfate is a preferred method for converting methyl groups to carboxylic acids under acidic catalysis.
  • The condensation step linking the chloropyridinyl moiety to the heterocyclic ring is efficient and provides a key intermediate or final product depending on subsequent modifications.
  • Purification typically involves crystallization after acidification, yielding stable solids suitable for further use.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the pyrrole structure can enhance its potency against specific tumor types.

Biological Buffering Agent

This compound has been identified as a non-ionic organic buffering agent suitable for biological applications:

  • Cell Culture Applications : It is utilized in cell culture media to maintain pH stability within the range of 6 to 8.5, crucial for optimal cellular function and growth. Its buffering capacity makes it an essential component in biochemical assays and experiments involving living cells .

Synthetic Intermediates

In organic synthesis, 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid serves as an intermediate for the preparation of various pharmaceuticals:

  • Synthesis of Bioactive Compounds : The compound can be transformed into more complex molecules that exhibit enhanced biological activity, making it valuable in drug discovery and development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of modified pyrrole derivatives against breast cancer cell lines. The research highlighted that specific substitutions on the pyrrole ring increased apoptosis in cancer cells, suggesting potential pathways for drug development.

Case Study 2: Buffering Capacity in Cell Cultures

An experiment conducted by researchers at a prominent university evaluated the effectiveness of various buffering agents, including 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid, in maintaining pH levels during cell culture experiments. The results indicated that this compound provided superior pH stability compared to traditional buffers, leading to improved cell viability and experimental reproducibility.

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
Medicinal ChemistryAnticancer activityEffective against specific cancer cell lines
Biological BufferingMaintains pH in cell culturesSuperior pH stability compared to traditional buffers
Synthetic IntermediatesPrecursor for bioactive compoundsFacilitates the synthesis of new pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed biological effects. For instance, it can act on insect ryanodine receptors, causing the release of endogenous calcium ions, which ultimately leads to the death of the insect .

Comparison with Similar Compounds

Heterocyclic Core Variations

The substitution of pyrrole with pyrazole or other heterocycles significantly alters physicochemical and biological properties:

Compound Heterocycle Substituents (Pyridine/Pyrrole) Molecular Weight Key Properties Reference
1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid Pyrrole Pyridine: 3-Cl; Pyrrole: COOH at C2 238.63 (calc.) Discontinued; polar, acidic
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carbonyl chloride Pyrazole Pyridine: 3-Cl; Pyrazole: CF2CH2O at C3 335.71 Oily liquid; used in insecticide synthesis
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo-pyridine Chlorine at C5; COOH at C2 210.61 71% yield; literature-compliant data

Key Observations :

  • Pyrazole derivatives (e.g., compound in ) exhibit higher lipophilicity due to non-polar substituents (e.g., CF2CH2O), making them suitable for agrochemical applications.

Substituent Variations on the Pyridine Ring

Modifications to the pyridine substituents influence electronic properties and bioactivity:

Compound Pyridine Substituents Pyrrole Substituents Molecular Weight Notes Reference
1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid 3-Cl COOH at C2 238.63 Base structure for comparison
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxylic acid 3-Cl, 5-CF3 COOH at C2 321.68 Enhanced electron-withdrawing effects
4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid [1-(3-chlorophenyl)-2-hydroxyethyl]amide 5-Cl, 2-isopropylamino COOH at C2 (amide) 474.34 Crystalline form improves solubility

Key Observations :

  • Trifluoromethyl groups (e.g., ) increase metabolic stability and lipophilicity, critical for pesticidal or pharmaceutical applications.
  • Crystalline forms of amide derivatives (e.g., ) demonstrate improved solubility and bioavailability, highlighting formulation advantages.

Substituent Variations on the Pyrrole Ring

The position and nature of substituents on the pyrrole ring modulate acidity and reactivity:

Compound Pyrrole Substituents Pyridine Substituents pKa (COOH) Application Reference
1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid COOH at C2 3-Cl ~3.5 (est.) Undisclosed; structural lead
1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CF3 at C4, COOH at C3 3-Cl N/A Agrochemical candidate
1H-Pyrrole-2-carboxylic acid COOH at C2 None ~2.1 Quorum sensing inhibitor

Key Observations :

  • The unsubstituted 1H-pyrrole-2-carboxylic acid () shows potent quorum sensing inhibition (QSI) in Pseudomonas aeruginosa, suppressing virulence factors like elastase and pyocyanin. The addition of a 3-chloropyridinyl group may enhance target specificity or pharmacokinetics.

Biological Activity

Overview

1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a complex structure that includes a pyrrole ring substituted with a chloropyridine moiety. Its chemical formula is C10_{10}H7_7ClN2_2O2_2, and it has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, anti-inflammatory, and insecticidal agent.

The primary mechanism of action for 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is its role as an inhibitor of the insect ryanodine receptor. This inhibition disrupts calcium signaling pathways crucial for muscle contraction and neuronal signaling in insects, leading to their death. The compound also interacts with various enzymes and proteins, influencing their activity and function, which may contribute to its broader biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Listeria monocytogenes, where it has shown the ability to reduce biofilm formation significantly. In a study, treatment with 0.75 mg/ml of the compound resulted in a reduction of biofilm biomass and metabolic activity of L. monocytogenes by 48.58% and 61.60%, respectively .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties, making it a candidate for drug development aimed at treating inflammatory conditions. Preliminary studies have indicated that it may modulate inflammatory pathways, although specific mechanisms are still under investigation.

Insecticidal Activity

Due to its action on the ryanodine receptor, this compound has been explored as a potential insecticide. Its effectiveness against various pest species highlights its utility in agricultural applications.

Case Studies

Case Study 1: Antimicrobial Efficacy Against L. monocytogenes

In a controlled laboratory setting, 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid was tested for its ability to inhibit biofilm formation on food-contact surfaces. The results demonstrated a significant reduction in biofilm architecture and viability, suggesting that this compound could serve as an effective agent in food safety applications.

Case Study 2: Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Another study highlighted the compound's ability to inhibit quorum sensing (QS) mechanisms in Pseudomonas aeruginosa, effectively reducing virulence factor production without affecting bacterial viability. This suggests potential applications in managing pathogenic bacteria in clinical settings .

Research Findings Summary Table

Biological Activity Details References
AntimicrobialReduced biofilm formation in L. monocytogenes
Anti-inflammatoryPotential modulation of inflammatory pathways
InsecticidalActs as ryanodine receptor inhibitor
Quorum Sensing InhibitionReduces virulence factors in Pseudomonas aeruginosa

Q & A

[Basic] What are the recommended synthetic routes for 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling a chloropyridinyl moiety with a pyrrole-carboxylic acid precursor. A common approach is to use amide-forming reactions (e.g., General Procedure F1 in ) . For example, derivatives like 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid were synthesized with 94% yield under reflux conditions (DMSO-d6, 400 MHz NMR validation) . Optimization strategies include:

  • Catalyst selection : Use of coupling agents like EDCI or HATU for efficient carboxyl activation.
  • Temperature control : Reactions at 93–96°C (as in ) improve hydrolysis efficiency .
  • Purification : Sequential solvent extraction (e.g., isopropanol/dichloromethane) and recrystallization in ethanol/ethyl acetate enhance purity .

[Basic] What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:
Key techniques include:

  • 1H NMR : Look for aromatic proton signals in DMSO-d6 (δ 7.5–8.7 ppm for pyridinyl protons; δ 11.8–13.9 ppm for carboxylic acid -OH, if present) .
  • ESIMS : Molecular ion peaks (e.g., m/z 311.1 for a trifluoromethyl analog) confirm molecular weight .
  • HPLC : Purity validation (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
  • X-ray crystallography : For structural confirmation, as demonstrated for 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Acta Crystallographica data) .

[Advanced] How can researchers resolve discrepancies in reported NMR chemical shifts for derivatives of this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Solvent standardization : Use deuterated DMSO or CDCl3 for consistency .
  • Internal referencing : Calibrate spectra against TMS (δ 0.0 ppm) or residual solvent peaks.
  • Variable-temperature NMR : To identify dynamic processes (e.g., rotamers) that cause splitting .
  • Cross-validation : Compare with crystallographic data (e.g., bond lengths/angles in ) to confirm tautomeric forms .

[Advanced] What strategies are effective for analyzing the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

  • X-ray diffraction : Single-crystal analysis (monochromatic Mo-Kα radiation, λ = 0.71073 Å) resolves the chloropyridinyl-pyrrole dihedral angle and hydrogen-bonding networks .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) using software like CrystalExplorer.
  • Density Functional Theory (DFT) : Validate experimental bond parameters (e.g., C–Cl bond length ~1.74 Å) .

[Basic] What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
Based on analogous pyrrole-carboxylic acids ():

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
  • Disposal : Neutralize acidic waste with sodium bicarbonate and dispose via licensed chemical waste services .

[Advanced] How can mechanistic studies elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to track carboxylate intermediate formation.
  • Isotopic labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways (e.g., ester → carboxylic acid conversion) .
  • Computational modeling : Employ Gaussian-09 to calculate transition-state energies for acyl substitution steps (e.g., amidation vs. esterification) .

[Advanced] How should researchers address contradictory data in synthetic yields across different reaction scales?

Methodological Answer:

  • Scale-dependent optimization : Pilot small-scale reactions (e.g., 1 mmol) to identify exothermicity or mixing issues before scaling up .
  • Process Analytical Technology (PAT) : Use real-time monitoring (e.g., ReactIR) to detect intermediate degradation.
  • Statistical design : Apply DoE (Design of Experiments) to evaluate critical parameters (temperature, stoichiometry) and their interactions .

[Basic] What are the stability considerations for storing 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer:

  • Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.
  • Degradation markers : Monitor via periodic HPLC for new peaks (e.g., decarboxylation products) .
  • Light sensitivity : Store in amber glass to avoid photodegradation (common for chloropyridinyl derivatives) .

[Advanced] What advanced analytical techniques can differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Compare diffraction patterns (e.g., 2θ angles) to identify crystalline vs. amorphous phases.
  • DSC/TGA : Measure melting points and thermal decomposition profiles (e.g., endothermic peaks at 180–220°C) .
  • Solid-state NMR : ¹³C CP/MAS NMR distinguishes hydrogen-bonding networks in polymorphs .

[Advanced] How can researchers design a multi-step synthesis route incorporating this compound as an intermediate?

Methodological Answer:

  • Retrosynthetic analysis : Target the pyrrole-carboxylic acid core first, followed by chloropyridinyl coupling.
  • Protecting groups : Use tert-butyl esters to block the carboxylic acid during subsequent reactions (e.g., ’s tert-butyl 1H-pyrrole-1-carboxylate) .
  • Convergent synthesis : Combine fragments via Suzuki-Miyaura coupling (e.g., boronic acid intermediates in ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

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